molecular formula C12H15BrN2O2 B1601325 8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 501954-42-3

8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1601325
CAS No.: 501954-42-3
M. Wt: 299.16 g/mol
InChI Key: WUCJZDUWNIXFDZ-UHFFFAOYSA-N
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Description

8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromopyridine moiety attached to a spirocyclic framework containing both oxygen and nitrogen atoms. The presence of these heteroatoms within the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is facilitated by the presence of a base, which promotes the nucleophilic substitution reaction leading to the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen and oxygen atoms in the spirocyclic structure.

    Cyclization Reactions: The spirocyclic framework allows for potential cyclization reactions, leading to the formation of more complex ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation reactions can lead to the formation of oxidized spirocyclic compounds.

Scientific Research Applications

8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various biological receptors, while the spirocyclic structure can modulate the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the bromopyridine moiety and the spirocyclic framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-(5-bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-10-1-2-11(14-9-10)15-5-3-12(4-6-15)16-7-8-17-12/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCJZDUWNIXFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476226
Record name 8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501954-42-3
Record name 8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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